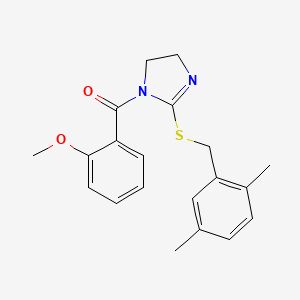
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H22N2O2S and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone , also known as a derivative of imidazole, has garnered attention for its potential biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C16H20N2OS , and it features a complex structure that includes an imidazole ring and a methoxyphenyl group. The imidazole moiety is known for its diverse biological activities, making it a significant focus in medicinal chemistry.
While specific targets for this compound are not fully elucidated, imidazole derivatives often interact with various biological pathways. They may exhibit activity through:
- Enzyme Inhibition : Many imidazole derivatives act as inhibitors of enzymes involved in critical biochemical pathways.
- Receptor Modulation : These compounds can influence neurotransmitter receptors, potentially affecting neurological functions.
- Antimicrobial Activity : Some derivatives show promise in combating bacterial infections by disrupting cell wall synthesis or function.
Antimicrobial Activity
Research indicates that imidazole derivatives possess significant antimicrobial properties. A study evaluating various imidazole compounds demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli . The mechanism typically involves interference with bacterial cell wall synthesis or function.
Anticancer Properties
Imidazole-containing compounds have been investigated for their anticancer potential. For instance, derivatives have shown activity against various cancer cell lines by inducing apoptosis or inhibiting proliferation pathways . The specific case studies highlight the efficacy of these compounds in reducing tumor growth in preclinical models.
Neuroprotective Effects
Some studies suggest that imidazole derivatives may exert neuroprotective effects by modulating neurotransmitter systems. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .
Case Studies
- Anticancer Activity : A series of imidazole derivatives were tested against human cancer cell lines (e.g., TK-10 and HT-29). Results indicated that certain derivatives led to significant reductions in cell viability, highlighting their potential as anticancer agents .
- Antimicrobial Testing : In a comparative study using the cylinder well diffusion method, several imidazole derivatives were tested against common pathogens. Compounds showed varying degrees of inhibition compared to standard antibiotics like Norfloxacin .
- Neuroprotective Studies : Research on the neuroprotective effects of certain imidazole derivatives revealed their ability to enhance neuronal survival under oxidative stress conditions, suggesting potential applications in treating neurodegenerative disorders .
Table 1: Biological Activities of Imidazole Derivatives
| Activity Type | Compound Tested | Target Organism/Cell Line | Result |
|---|---|---|---|
| Antimicrobial | 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole | S. aureus, E. coli | Significant inhibition observed |
| Anticancer | Various imidazole derivatives | TK-10, HT-29 | Reduced cell viability |
| Neuroprotective | Selected imidazole derivatives | Neuronal cells | Enhanced survival under stress |
Properties
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-14-8-9-15(2)16(12-14)13-25-20-21-10-11-22(20)19(23)17-6-4-5-7-18(17)24-3/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKTYMAMOQIZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














